molecular formula C15H18ClN3O B497139 N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957511-95-4

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497139
CAS No.: 957511-95-4
M. Wt: 291.77g/mol
InChI Key: WWNAAJQPJZWQIS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a synthetic amide derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions. The compound’s structure includes a propanamide linker connecting the pyrazole moiety to a 5-chloro-2-methylphenyl group. This molecular architecture is designed to optimize interactions with biological targets, particularly in therapeutic contexts such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-10-4-5-13(16)9-14(10)17-15(20)6-7-19-12(3)8-11(2)18-19/h4-5,8-9H,6-7H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNAAJQPJZWQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Chlorination of the Aromatic Ring: The chlorination of the aromatic ring can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the chlorinated aromatic compound with the pyrazole derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anti-inflammatory properties, it may inhibit specific enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
  • Key Features: Contains dual pyrazole rings with chloro and methyl substituents. The presence of a cyano group at the 4-position of the pyrazole enhances polarity.
  • Physicochemical Data :
    • Molecular Formula: C${21}$H${15}$ClN$_6$O
    • Yield: 68%
    • Melting Point: 133–135°C
    • MS (ESI): 403.1 [M+H]$^+$
  • Comparison: The absence of a propanamide linker in 3a reduces flexibility compared to the target compound. The cyano group may improve solubility but could reduce metabolic stability .
Compound 3d (5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
  • Key Features : Incorporates a 4-fluorophenyl group, introducing electron-withdrawing effects.
  • Physicochemical Data :
    • Molecular Formula: C${21}$H${14}$ClFN$_6$O
    • Yield: 71%
    • Melting Point: 181–183°C
    • MS (ESI): 421.0 [M+H]$^+$
  • Comparison : The fluorine substituent enhances binding affinity in hydrophobic pockets, a feature absent in the target compound. However, the lack of a methylphenyl group in the amide sidechain may reduce steric hindrance .

Analogues with Modified Heterocyclic Cores

N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
  • Key Features : Replaces the pyrazole core with a 1,2,4-triazole ring.
  • Physicochemical Data :
    • Molecular Formula: C${14}$H${17}$ClN$4$O$2$
    • Molar Mass: 308.76 g/mol
  • The methoxy group in the phenyl ring alters electronic properties relative to the methyl group in the target compound .
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide (Intermediate)
  • Key Features : Serves as a precursor to the target compound.
  • Crystallographic Data : Reported in Acta Crystallographica Section E, confirming planar geometry of the pyrazole ring and propanamide conformation.

Key Findings and Implications

  • Synthetic Efficiency : Pyrazole-based analogs (e.g., 3a–3d) exhibit moderate yields (62–71%), suggesting room for optimization in the target compound’s synthesis .
  • Bioactivity Potential: The 5-chloro-2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with polar substituents (e.g., cyano or fluoro groups).

This analysis underscores the importance of substituent selection and core heterocycle modifications in tuning physicochemical and pharmacological properties. Further studies on the target compound’s crystallography and bioactivity are warranted to validate these hypotheses.

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, supported by relevant studies and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C14H16ClN3O
  • Molecular Weight : 277.75 g/mol

The presence of a pyrazole ring , along with chloro and methyl substitutions, is significant for its biological interactions, as pyrazole derivatives are known for their diverse pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Key Findings :

  • Inhibition of COX Enzymes : Studies have shown that pyrazole derivatives can significantly inhibit COX-1 and COX-2 activity, leading to reduced inflammation and pain .

Anticancer Activity

The anticancer potential of this compound is notable, particularly against various cancer cell lines. The following table summarizes some relevant findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in tumor growth .

Case Studies

A case study involving a derivative of this compound demonstrated significant cytotoxicity against Hep-2 cancer cells with an IC50 value of 3.25 mg/mL. This study highlighted the potential for further development in cancer therapeutics .

Another study evaluated the binding affinity of similar compounds to DNA and found strong interactions that could lead to effective anticancer strategies. The binding affinity was measured using a competitive binding assay, indicating that these compounds could be developed as DNA-targeting agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound has a high binding affinity for COX enzymes and other proteins involved in inflammatory pathways, which supports its potential therapeutic applications .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide?

  • Methodological Answer : A typical approach involves coupling reactions using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF as the solvent. For example, a stirred solution of intermediates with triethylamine is reacted under ambient conditions, followed by purification via preparative TLC or recrystallization . Alternative methods include nucleophilic substitution with K₂CO₃ as a base in DMF, as seen in analogous pyrazole-propanamide syntheses . Key steps include monitoring reaction progress via TLC and rigorous washing/partitioning to isolate the product.

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : Multimodal characterization is essential:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.41–8.12 ppm, methyl groups at δ 2.42–2.66 ppm) .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ peaks at 403–437 m/z) .
  • Elemental Analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.2% of calculated values) .
  • X-ray Crystallography : For definitive stereochemical assignment, as demonstrated for structurally related 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide derivatives .

Q. What role does this compound serve as a synthetic intermediate in organic chemistry?

  • Methodological Answer : Its pyrazole and propanamide moieties make it a versatile building block for synthesizing pharmacologically active molecules. For instance, analogous compounds are used to develop triazolo-pyrimidine derivatives with bioactivity or as precursors for covalent organic frameworks (COFs) via condensation reactions . The chloro and methyl substituents enable regioselective modifications, such as Suzuki couplings or nucleophilic aromatic substitutions.

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound, particularly when introducing electron-withdrawing substituents?

  • Methodological Answer : Yield optimization requires:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalyst Selection : Use of EDCI/HOBt for efficient amide bond formation, reducing side reactions .
  • Temperature Control : Room-temperature reactions minimize decomposition of sensitive intermediates (e.g., cyano-pyrazole groups) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) may reduce yields due to steric hindrance; iterative optimization of stoichiometry (1.1–1.2 eq. of RCH₂Cl) is critical .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts, melting points) across synthetic batches?

  • Methodological Answer : Contradictions arise from:

  • Polymorphism : Recrystallization solvents (ethanol vs. chloroform) can alter crystal packing, affecting melting points .
  • Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials).
  • Deuterated Solvent Artifacts : Ensure consistent use of solvents (CDCl₃ vs. DMSO-d₆) for NMR reproducibility .
  • Dynamic Effects : Variable temperature NMR can resolve rotational isomers causing split peaks .

Q. What experimental strategies are used to study this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd values) .
  • Molecular Docking : Computational modeling (AutoDock Vina) to predict binding poses with target proteins .
  • Mutagenesis Studies : Site-directed mutagenesis of putative binding residues to validate interactions .

Q. How does the steric and electronic profile of this compound compare to structurally related pyrazole-propanamide derivatives?

  • Methodological Answer :

  • Steric Effects : The 5-chloro-2-methylphenyl group introduces steric bulk, potentially hindering π-π stacking compared to simpler phenyl analogs .
  • Electronic Effects : Chlorine’s electron-withdrawing nature increases electrophilicity at the propanamide carbonyl, enhancing reactivity in nucleophilic acyl substitutions .
  • Comparative Data : Melting points and solubility (e.g., 133–183°C for derivatives ) vary with substituents, guiding solvent selection for recrystallization.

Q. What strategies mitigate solubility challenges during in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance dispersion .

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